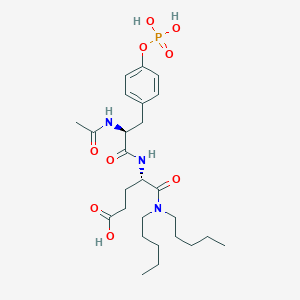

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

説明

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a synthetic phosphopeptide known for its potent inhibitory effects on the pp60c-src SH2 domain. This compound is characterized by its unique structure, which includes an acetylated tyrosine residue that is phosphorylated and linked to a glutamic acid residue modified with dipentylamide groups .

準備方法

合成経路と反応条件: N-アセチル-O-ホスホノ-Tyr-Glu ジペンチルアミドの合成は、アミノ酸の官能基を保護することから始まる複数の段階を必要とします。チロシン残基はアセチル化されリン酸化され、続いてリン酸化されたチロシンがグルタミン酸残基に結合されます。

工業生産方法: この化合物の工業生産は、通常、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動ペプチド合成装置と高速液体クロマトグラフィー(HPLC)を使用して精製を行うことが含まれます。 反応条件は、高収率と高純度を確保するために最適化されます .

化学反応の分析

反応の種類: N-アセチル-O-ホスホノ-Tyr-Glu ジペンチルアミドは、次のようなさまざまな化学反応を起こします。

酸化: リン酸化されたチロシン残基は、特定の条件下で酸化される可能性があります。

還元: この化合物は、ホスホリル基を除去するために還元することができます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: 水素化ホウ素ナトリウムまたはその他の還元剤。

主な生成物:

酸化: リン酸化されたチロシンの酸化誘導体。

還元: 脱リン酸化されたチロシン誘導体。

4. 科学研究への応用

N-アセチル-O-ホスホノ-Tyr-Glu ジペンチルアミドは、科学研究において幅広い用途があります。

化学: ペプチド合成とリン酸化を研究するためのモデル化合物として使用されます。

生物学: pp60c-src SH2 ドメインを含むシグナル伝達経路における役割について研究されています。

医学: 特定のタンパク質-タンパク質相互作用を標的とする可能性のある治療用途。

科学的研究の応用

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and phosphorylation.

Biology: Investigated for its role in signal transduction pathways involving the pp60c-src SH2 domain.

Medicine: Potential therapeutic applications in targeting specific protein-protein interactions.

Industry: Utilized in the development of peptide-based inhibitors and other bioactive compounds

作用機序

この化合物は、pp60c-src SH2 ドメインに結合することによりその活性を阻害することで効果を発揮します。この相互作用により、SH2 ドメインによって媒介されるシグナル伝達経路が混乱し、細胞応答が変化します。 分子標的としては、細胞の増殖、分化、生存に関与するタンパク質が含まれます .

類似の化合物:

- N-アセチル-Leu-Glu-Val-Asp-7-アミド-4-トリフルオロメチルクマリン

- ポリ(Glu, Tyr)ナトリウム塩

- ポリ(Glu, Ala, Tyr)ナトリウム塩

- Tyr-Glu-Asn-(Pro-13C5,15N)-Arg-Asn-Val-Gly-Ser トリフルオロ酢酸塩

- N-アセチル-Asp-Glu-OH-15N2

- 1,5-ダンシル-Glu-Gly-Arg クロロメチルケトン、二塩酸塩

- N-アセチル-Asp-Glu-13C5-OH

独自性: N-アセチル-O-ホスホノ-Tyr-Glu ジペンチルアミドは、他の類似の化合物では一般的に見られない、pp60c-src SH2 ドメインに対する特異的な阻害作用を持つため、ユニークです。 アセチル化とリン酸化の両方と、ジペンチルアミド修飾を特徴とするその構造は、その独特な生化学的特性に貢献しています .

類似化合物との比較

- N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin

- Poly(Glu, Tyr) sodium salt

- Poly(Glu, Ala, Tyr) sodium salt

- Tyr-Glu-Asn-(Pro-13C5,15N)-Arg-Asn-Val-Gly-Ser trifluoroacetate salt

- N-Acetyl-Asp-Glu-OH-15N2

- 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride

- N-Acetyl-Asp-Glu-13C5-OH

Uniqueness: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is unique due to its specific inhibitory action on the pp60c-src SH2 domain, which is not commonly observed in other similar compounds. Its structure, featuring both acetylation and phosphorylation, along with the dipentylamide modification, contributes to its distinct biochemical properties .

特性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-(dipentylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N3O9P/c1-4-6-8-16-29(17-9-7-5-2)26(34)22(14-15-24(31)32)28-25(33)23(27-19(3)30)18-20-10-12-21(13-11-20)38-39(35,36)37/h10-13,22-23H,4-9,14-18H2,1-3H3,(H,27,30)(H,28,33)(H,31,32)(H2,35,36,37)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMADZBIAOYLZDD-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195085 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190078-50-3 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190078-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)

![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)

![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)

![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)

![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)

![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)